1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid
Overview
Description
The compound “1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid” is a derivative of imidazole, which is a heterocyclic compound. The bromobenzyl group is attached at the 1-position of the imidazole ring, and a carboxylic acid group is attached at the 4-position .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through nucleophilic substitution reactions or condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would likely consist of an imidazole ring with a bromobenzyl group attached at one position and a carboxylic acid group at another. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing bromine atom on the benzyl group and the electron-donating carboxylic acid group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in acidic properties .Scientific Research Applications
Synthetic Approaches and Scaffold Functionalization
A synthetic pathway leading to a novel imidazo[1,5-a]imidazole-2-one scaffold demonstrates the potential of imidazole derivatives for creating diversified libraries of compounds. This approach involves Suzuki–Miyaura cross-coupling reactions to introduce various substituents, indicating the versatility of imidazole frameworks in drug discovery and materials science (Loubidi et al., 2016).
Pharmacological Activity
Research on imidazo[2,1-b]benzothiazole carboxylic and acetic acids reveals their potential antiinflammatory, analgesic, and ulcerogenic activities. This study underscores the significance of imidazole derivatives in designing new therapeutic agents (Grandolini et al., 1993).
Process Intensification in Synthesis
The development of a high-temperature/high-pressure continuous flow synthesis for 1H-4-substituted imidazoles points to advancements in manufacturing efficiency and environmental impact reduction. Such processes are crucial for the scalable production of pharmaceuticals, including NS5A inhibitors like daclatasvir (Carneiro et al., 2015).
Catalysis and Chemical Transformations
A study on cyclometalated Ir(III)-NHC complexes for acceptorless dehydrogenation of alcohols to carboxylic acids highlights the application of imidazole derivatives in catalysis. These complexes facilitate efficient and recyclable catalyst systems, contributing to sustainable chemical processes (Borah et al., 2020).
Mechanism of Action
Target of Action
The primary target of 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid is the androgen receptor . The androgen receptor plays a crucial role in the development and progression of prostate cancer .
Mode of Action
The compound interacts with its target, the androgen receptor, by acting as an antagonist . This means it binds to the receptor and inhibits its normal function, which can lead to a decrease in the growth of prostate cancer cells .
Biochemical Pathways
By inhibiting the androgen receptor, this compound could potentially disrupt these processes, leading to a decrease in the growth of prostate cancer cells .
Pharmacokinetics
It is generally expected that the compound would be absorbed into the bloodstream, distributed throughout the body, metabolized (likely in the liver), and eventually excreted . These processes can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its inhibition of the androgen receptor. This could result in a decrease in the growth of prostate cancer cells . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target . Additionally, the compound’s efficacy can be influenced by factors such as the patient’s overall health, age, and the presence of other medications .
Future Directions
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]imidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-9-3-1-8(2-4-9)5-14-6-10(11(15)16)13-7-14/h1-4,6-7H,5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNHMCUTAMWHPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=C2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701193067 | |
Record name | 1H-Imidazole-4-carboxylic acid, 1-[(4-bromophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701193067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1439900-42-1 | |
Record name | 1H-Imidazole-4-carboxylic acid, 1-[(4-bromophenyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439900-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-4-carboxylic acid, 1-[(4-bromophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701193067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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